molecular formula C15H18F4O3 B8092254 4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol

4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol

Cat. No. B8092254
M. Wt: 322.29 g/mol
InChI Key: XMTMIKDGIZFCBZ-UHFFFAOYSA-N
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Patent
US08071796B2

Procedure details

A solution of 6.6 mol 4-(5-fluoro-2,3-dihydro-benzofuran-7-yl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentanoic acid in 77 ml of THF is cooled to 4° C. 12 mmol of lithium aluminumhydride is added portionwise to the solution. The mixture is stirred at 4° C. for 60 minutes, and stirred for 8-9 hours under reflux conditions. After complete reaction (TLC control) the mixture is cooled to 4° C. and treated with 1 ml of saturated NaHCO3 solution. The mixture is stirred for at least 2 hours whereupon the colour of the mixture turns from grey to white. The precipitated aluminium salts are filtered off and washed with 10 ml of hot THF. The solvent is evaporated under vacuum. The residue is purified by recrystallization from dichloromethane and n-heptane. (yield 73.7%).
Name
4-(5-fluoro-2,3-dihydro-benzofuran-7-yl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentanoic acid
Quantity
6.6 mol
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:11]([CH3:23])([CH3:22])[CH2:12][C:13]([OH:21])([C:17]([F:20])([F:19])[F:18])[C:14](O)=[O:15])[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.[Li].C([O-])(O)=O.[Na+]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([C:11]([CH3:23])([CH3:22])[CH2:12][C:13]([C:17]([F:20])([F:18])[F:19])([OH:21])[CH2:14][OH:15])[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1 |f:2.3,^1:23|

Inputs

Step One
Name
4-(5-fluoro-2,3-dihydro-benzofuran-7-yl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentanoic acid
Quantity
6.6 mol
Type
reactant
Smiles
FC=1C=C(C2=C(CCO2)C1)C(CC(C(=O)O)(C(F)(F)F)O)(C)C
Name
Quantity
77 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 4° C. for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 8-9 hours under reflux conditions
Duration
8.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
After complete reaction (TLC control) the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 4° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred for at least 2 hours whereupon the colour of the mixture
FILTRATION
Type
FILTRATION
Details
The precipitated aluminium salts are filtered off
WASH
Type
WASH
Details
washed with 10 ml of hot THF
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by recrystallization from dichloromethane and n-heptane

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
FC=1C=C(C2=C(CCO2)C1)C(CC(CO)(O)C(F)(F)F)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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